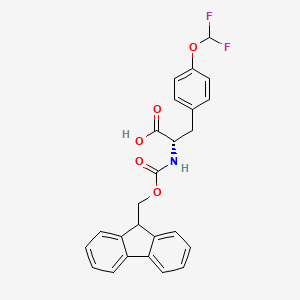

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C25H21F2NO5 and its molecular weight is 453.442. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Fmoc-Tyr(CF2H)-OH, also known as Fmoc-O-(difluoromethyl)-L-Tyrosine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The compound works by attaching to the C-terminal amino acid residue of the target peptide via its carboxyl group . This attachment is facilitated by the Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a protective group for the amino acid during the synthesis process . The Fmoc group can be removed when necessary, allowing the amino acid to participate in peptide bond formation .

Biochemical Pathways

Fmoc-Tyr(CF2H)-OH is involved in the biochemical pathway of peptide synthesis, specifically the Fmoc/tBu solid-phase synthesis . This method of peptide synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound plays a crucial role in this process, contributing to the formation of peptide bonds that link amino acids together to form peptides .

Pharmacokinetics

The compound must be stable enough to withstand the conditions of the synthesis process, yet it must also be able to react appropriately when required .

Result of Action

The result of the action of Fmoc-Tyr(CF2H)-OH is the successful synthesis of peptides. By attaching to the C-terminal of the target peptide and participating in peptide bond formation, this compound helps to extend the peptide chain, leading to the formation of the desired peptide .

Action Environment

The action of Fmoc-Tyr(CF2H)-OH is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound . For example, the compound must be stable under the alkaline conditions used for Fmoc deprotection . Additionally, the compound is typically stored at low temperatures (2-8°C) to maintain its stability .

Biochemische Analyse

Biochemical Properties

Fmoc-Tyr(CF2H)-OH has been shown to interact with other biomolecules to form hydrogels, which are three-dimensional networks of water-filled polymer chains . These hydrogels have been used in various applications, including drug delivery and tissue engineering .

Cellular Effects

It is known that the compound can form hydrogels, which have been used as scaffolds for cell growth in tissue engineering . These hydrogels can provide a supportive environment for cells, potentially influencing cell function and behavior .

Molecular Mechanism

It is known that the compound can undergo self-assembly to form hydrogels . This process involves the formation of non-covalent bonds between the Fmoc-Tyr(CF2H)-OH molecules, leading to the formation of a three-dimensional network .

Temporal Effects in Laboratory Settings

The stability and degradation of Fmoc-Tyr(CF2H)-OH in laboratory settings have not been extensively studied. The compound has been shown to form stable hydrogels, suggesting that it may have good long-term stability .

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid, commonly referred to as Fmoc-Difluoromethoxyphenylalanine, is a fluorene-based amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structural features, including the fluorene moiety and difluoromethoxy group, contribute to its potential biological activities, particularly in drug design and development.

The compound's molecular formula is C29H29F2NO6, with a molecular weight of approximately 487.54 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in organic solvents, making it suitable for various applications in peptide synthesis and as a pharmacophore.

Anticancer Properties

Research has indicated that compounds similar to Fmoc-Difluoromethoxyphenylalanine exhibit significant anticancer activity. For instance, studies involving fluorene derivatives have shown their effectiveness in inhibiting angiogenesis, a critical process in tumor growth and metastasis. The incorporation of targeting peptides can enhance selectivity for cancer cells, allowing for improved imaging and therapeutic outcomes .

Antimicrobial Activity

The biological activity of Fmoc-Difluoromethoxyphenylalanine extends to antimicrobial properties as well. In vitro studies have demonstrated that related compounds possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways .

Enzyme Inhibition

Another significant aspect of the biological activity of Fmoc-Difluoromethoxyphenylalanine is its potential as an enzyme inhibitor. Research on similar fluorene-based compounds has revealed anticholinesterase activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's by preventing the breakdown of acetylcholine .

The mechanisms underlying the biological activities of Fmoc-Difluoromethoxyphenylalanine involve several pathways:

- Inhibition of Angiogenesis : The compound may inhibit key factors involved in angiogenesis, such as vascular endothelial growth factor (VEGF), thereby limiting tumor growth.

- Disruption of Bacterial Function : By altering membrane integrity or metabolic processes within bacteria, these compounds can effectively reduce bacterial viability.

- Enzyme Interaction : The structural features of Fmoc-Difluoromethoxyphenylalanine allow it to interact with active sites on enzymes, leading to competitive inhibition.

Study 1: Anticancer Efficacy

A study published in Nature Communications explored the effects of fluorene derivatives on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and migration in breast cancer models when treated with Fmoc derivatives .

Study 2: Antimicrobial Testing

In research conducted by Journal of Medicinal Chemistry, Fmoc-Difluoromethoxyphenylalanine was tested against various bacterial strains. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Biological Activities Summary

Eigenschaften

IUPAC Name |

(2S)-3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO5/c26-24(27)33-16-11-9-15(10-12-16)13-22(23(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,24H,13-14H2,(H,28,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFRRIPQOINVHF-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.